1-benzyl-1H-indole-3-carbothioamide

IDO1 inhibition immuno-oncology enzyme inhibition

1-Benzyl-1H-indole-3-carbothioamide (C₁₆H₁₄N₂S, MW 266.36) is a specialized indole scaffold with a unique N1-benzyl and C3-carbothioamide motif. For drug discovery, it is a validated IDO1 inhibitor with a remarkable 13 nM IC50, vastly outperforming unsubstituted analogs. The benzyl group crucially enhances target affinity, and the thioamide offers distinct metal-coordination capabilities for creating potent antimicrobial complexes. This differentiated potency profile makes it a superior starting point for SAR programs versus generic indole derivatives, delivering clear experimental validation that drives procurement decisions.

Molecular Formula C16H14N2S
Molecular Weight 266.362
Cat. No. B1183347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-indole-3-carbothioamide
Molecular FormulaC16H14N2S
Molecular Weight266.362
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=S)N
InChIInChI=1S/C16H14N2S/c17-16(19)14-11-18(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,17,19)
InChIKeyHGUKNAVOUNTXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-indole-3-carbothioamide: Procurement Specifications, Core Structure, and In-Class Context


1-Benzyl-1H-indole-3-carbothioamide (C₁₆H₁₄N₂S, MW 266.36) is a heterocyclic compound comprising an indole scaffold substituted with an N-benzyl group at position 1 and a carbothioamide (-C(=S)-NH₂) moiety at position 3 . The benzyl substitution distinguishes this compound from the parent unsubstituted 1H-indole-3-carbothioamide (MW 176.24), conferring increased lipophilicity and enhanced potential for π-π stacking interactions with biological targets [1]. The carbothioamide functional group, containing both hydrogen-bond donor (NH₂) and acceptor (C=S) capabilities as well as metal coordination potential, differentiates this compound from its carboxamide oxygen analogs in terms of electronic properties, hydrogen-bonding geometry, and metabolic stability . This compound is utilized as a research intermediate in medicinal chemistry programs targeting enzyme inhibition, antimicrobial discovery, and metal complexation studies .

1-Benzyl-1H-indole-3-carbothioamide: Critical Rationale for Avoiding In-Class Substitution in Research Applications


Generic substitution with other indole-3-carbothioamide derivatives or structurally related analogs is not warranted due to profound activity variations arising from N1-benzyl substitution and functional group differences. Experimental evidence demonstrates that compounds sharing the indole-3-carbothioamide core exhibit IC₅₀ values spanning over four orders of magnitude depending on substitution pattern and target engagement context — ranging from 13 nM for this compound against mouse IDO1 [1] to >100,000 nM for structurally related 1-(2-phenoxyethyl) derivatives against dual-specificity protein phosphatase 3 [2]. The benzyl group at N1 modulates both target affinity and physicochemical properties including membrane permeability and metabolic susceptibility to β-oxidation [3]. Furthermore, the thioamide versus carboxamide substitution at C3 alters hydrogen-bonding capacity and electronic distribution, directly impacting enzyme inhibition profiles [4]. These quantitative divergences underscore that procurement decisions must be driven by target-specific experimental validation rather than scaffold-level assumptions.

1-Benzyl-1H-indole-3-carbothioamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Nanomolar IDO1 Inhibition: 1-Benzyl-1H-indole-3-carbothioamide Versus Unsubstituted Parent and Structurally Related Analogs

1-Benzyl-1H-indole-3-carbothioamide demonstrates potent nanomolar inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in both murine and human cellular systems. Against mouse IDO1 expressed in P815 cells, the compound exhibits an IC₅₀ of 13 nM, with comparable activity in human LXF-289 cells (IC₅₀ = 14 nM) and human A375 cells (IC₅₀ = 16 nM) [1]. This potency contrasts sharply with a structurally related ChEMBL-reported indole derivative bearing a carbothioamide moiety that showed an IC₅₀ of 4,400 nM against human IDO1 in a spectrophotometric assay [2]. The 338-fold difference in inhibitory potency (13 nM vs 4,400 nM) between 1-benzyl-substituted and comparator structures underscores the critical contribution of the benzyl substitution pattern at N1 to target engagement [1].

IDO1 inhibition immuno-oncology enzyme inhibition

Antibacterial Activity of 1-Benzyl-Indole-Thiosemicarbazone Metal Complexes: Comparative Inhibition Zone Analysis Against E. coli and K. pneumoniae

The 1-benzyl-indole-3-carbothioamide scaffold, when elaborated to (E)-2-((1-benzyl-1H-indol-3-yl)methylene)-N-methylhydrazine-1-carbothioamide (MBIHC) and complexed with Co(II), yields antimicrobial activity exceeding that of the clinical benchmark ampicillin. The Co(II) complex C2 exhibited an inhibition zone of 25 ± 0.24 mm against E. coli, which is superior to ampicillin tested under identical conditions [1]. Against K. pneumoniae, complex C2 produced an inhibition zone of 16 ± 0.80 mm [1]. The Fe(III) complex C1 demonstrated antifungal activity against C. albicans with an inhibition zone of 24 ± 0.32 mm and against C. glabrata with 20 ± 0.16 mm, surpassing the activity of other metal complexes in the series [1].

antimicrobial metal complexes thiosemicarbazone

1-Benzyl-1H-indole-3-carbothioamide Cytotoxicity Profile: Direct Comparison with N-Unsubstituted Parent and Structural Analogs

The cytotoxic activity of 1-benzyl-1H-indole-3-carbothioamide has been evaluated against multiple cancer cell lines. The compound exhibits IC₅₀ values of 15 µM against MCF-7 breast cancer cells, 20 µM against HeLa cervical cancer cells, and 25 µM against A549 lung cancer cells . In contrast, a thioamide analog of benzo[g]indole-3-carboxamide (compound 2j) demonstrated reduced cytotoxic potency relative to its parent carboxamide derivatives in a separate study, with the authors noting that 'the thioamide analogue 2j showed less potency' than the corresponding carboxamides which exhibited IC₅₀ values in the low micromolar range [1]. This cross-study observation indicates that while 1-benzyl substitution enhances cytotoxic potential in the indole-3-carbothioamide series, the thioamide-to-carboxamide replacement can produce divergent effects depending on scaffold context — reinforcing that procurement decisions must be guided by compound-specific validation data.

cytotoxicity anticancer SAR

Benzyl Substitution Effects on Enzyme Inhibition: 1-Benzylindole Scaffold Demonstrates Submicromolar cPLA2α Inhibitory Activity

The 1-benzylindole scaffold, which constitutes the core of 1-benzyl-1H-indole-3-carbothioamide, has been systematically optimized for inhibition of cytosolic phospholipase A2α (cPLA2α). Structure-activity relationship studies demonstrated that 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivatives exhibited submicromolar activity against cPLA2α [1]. Notably, the benzyl-substituted derivative 122 was reported to be 'about 300 times more potent' than an earlier lead compound identified through virtual screening [2]. This potency enhancement directly attributable to N1-benzyl substitution provides class-level evidence that the benzyl group at the indole 1-position is a critical pharmacophoric element for target engagement in specific enzyme families, a structural feature absent in unsubstituted 1H-indole-3-carbothioamide .

cPLA2α anti-inflammatory benzylindole

Thioamide Versus Carboxamide Functional Group Comparison: Differential Hydrogen-Bonding and Enzyme Inhibition Properties

The replacement of a carboxamide (-C(=O)-NH₂) with a carbothioamide (-C(=S)-NH₂) moiety in indole derivatives produces distinct physicochemical and biological consequences. Indole-3-carboxamides are well-characterized enzyme inhibitors that exert their activity through hydrogen-bonding interactions mediated by the amide carbonyl [1]. The thioamide analog features a thiocarbonyl (C=S) group with larger van der Waals radius, lower electronegativity, altered hydrogen-bond acceptor geometry, and enhanced metal coordination capacity relative to the carbonyl oxygen . These differences manifest in divergent activity profiles: while some indole-3-carboxamide derivatives achieve remarkable potency (e.g., renin inhibitor 5k with IC₅₀ = 2 nM [2]), the thioamide modification can either enhance or diminish activity depending on target binding site architecture. The 1-benzyl-1H-indole-3-carbothioamide compound combines both the N1-benzyl pharmacophore and the C3-thioamide functionality, a dual-substitution pattern that generates a distinct activity fingerprint not recapitulated by carboxamide analogs or non-benzylated thioamides .

thioamide carboxamide enzyme inhibition SAR

1-Benzyl-1H-indole-3-carbothioamide: High-Value Research Application Scenarios Based on Quantitative Evidence


Immuno-Oncology Target Validation: IDO1 Inhibitor Hit-to-Lead Optimization

For drug discovery programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) in the tumor microenvironment, 1-benzyl-1H-indole-3-carbothioamide serves as a validated starting point with established nanomolar potency (IC₅₀ = 13–16 nM across murine and human cell-based assays) [1]. The compound's activity has been confirmed in multiple cellular contexts (P815, LXF-289, A375) using HPLC-based quantification of L-kynurenine reduction, providing a robust benchmark for derivative SAR exploration [1]. The 338-fold potency differential compared to less substituted indole-carbothioamide analogs underscores the importance of the 1-benzyl group for target engagement and provides a clear structure-activity relationship hypothesis for medicinal chemistry optimization [2].

Antimicrobial Metal Complex Development: Thiosemicarbazone-Based Antibacterial Agents

The 1-benzyl-indole-3-carbothioamide core, when elaborated to thiosemicarbazone ligands and complexed with transition metals (Fe(III), Co(II), Ni(II), Cu(II)), generates compounds with demonstrated antimicrobial activity exceeding that of ampicillin against E. coli [1]. The Co(II) complex C2 exhibits an inhibition zone of 25 ± 0.24 mm against E. coli, while the Fe(III) complex C1 shows 24 ± 0.32 mm against C. albicans [1]. This metal-dependent activity profile positions the scaffold as a versatile platform for developing novel antimicrobial agents that operate through mechanisms distinct from conventional β-lactam and azole antifungal drugs, particularly relevant for addressing antibiotic-resistant pathogens [1].

Structure-Activity Relationship Studies of cPLA2α and Related Inflammatory Targets

For anti-inflammatory drug discovery programs targeting cytosolic phospholipase A2α (cPLA2α), the 1-benzylindole scaffold represents a validated pharmacophore with demonstrated submicromolar inhibitory activity [1]. Systematic SAR optimization of the 1-benzylindole core has yielded derivatives with approximately 300-fold potency enhancements over initial screening hits [2]. 1-Benzyl-1H-indole-3-carbothioamide provides a structurally distinct entry point into this chemotype, with the C3-carbothioamide offering alternative hydrogen-bonding and metal-coordination capabilities compared to previously explored C3-substituted analogs [3]. The compound is appropriate for probing cPLA2α target engagement and for comparative SAR analysis against related inflammatory enzyme targets [1].

Thioamide Functional Group Probe for Mechanistic Enzyme Inhibition Studies

In fundamental enzymology research aimed at understanding the role of sulfur-containing functional groups in inhibitor-target interactions, 1-benzyl-1H-indole-3-carbothioamide serves as a well-characterized thioamide probe with defined hydrogen-bonding geometry, metal coordination capacity, and electronic properties distinct from oxygen-based carboxamide analogs [1]. The compound's established activity in IDO1 inhibition (IC₅₀ = 13–16 nM) and its elaboration to bioactive metal complexes provide concrete biological readouts for evaluating thioamide-specific contributions to target binding [2]. Comparative studies with the corresponding carboxamide analog and with non-benzylated thioamide controls enable deconvolution of the individual contributions of the benzyl substitution and the thioamide functional group to observed biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-1H-indole-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.